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molecular formula C11H9IO2S B8277607 6-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester

6-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No. B8277607
M. Wt: 332.16 g/mol
InChI Key: ICFKLWOKNSILLU-UHFFFAOYSA-N
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Patent
US07897789B2

Procedure details

A solution of 2-fluoro-4-iodo-3-trimethylsilanyl-benzaldehyde (14.2 g, 44.1 mmol) (Tetrahedron Letters 1992, p 7499-7502) in DMF (50 mL) is treated with mercapto-acetic acid ethyl ester (5.80 mL, 52.9 mmol) and K2CO3 (12.2 g, 88.2 mmol). The resulting suspension is stirred at 75° C. for 60 min and quenched with water (300 mL). The mixture is extracted with EtOAc (3×50 mL,) and the organic layer is dried over Na2SO4, concentrated, and purified by silica gel column chromatography (5-20% EtOAc/Hex), to give the title compound as an oil (9.40 g, 64%).
Name
2-fluoro-4-iodo-3-trimethylsilanyl-benzaldehyde
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:9]([Si](C)(C)C)=[C:8]([I:14])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH2:15]([O:17][C:18](=[O:21])[CH2:19][SH:20])[CH3:16].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:15]([O:17][C:18]([C:19]1[S:20][C:2]2[CH:9]=[C:8]([I:14])[CH:7]=[CH:6][C:3]=2[CH:4]=1)=[O:21])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
2-fluoro-4-iodo-3-trimethylsilanyl-benzaldehyde
Quantity
14.2 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1[Si](C)(C)C)I
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
12.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred at 75° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (3×50 mL,)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (5-20% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)I
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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